Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine
Description
1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine is an organic compound characterized by its unique spiro and cyclopropane structures. This compound is a chiral molecule, meaning it has non-superimposable mirror images, and it contains a complex spatial arrangement due to its bicyclic and spirocyclic frameworks .
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine |
InChI |
InChI=1S/C10H15N/c11-6-7-5-8-1-2-9(7)10(8)3-4-10/h1-2,7-9H,3-6,11H2 |
InChI Key |
UOFXCPIGEWFBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3CC(C2C=C3)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine typically involves multi-step reactions and specific catalytic conditions. The exact synthetic routes and reaction conditions are detailed in scientific literature and chemical handbooks. Industrial production methods may involve specialized catalysts and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine can be compared with other similar compounds, such as:
Spirocyclic amines: Compounds with similar spirocyclic structures but different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
